GLPG0974

説明

準備方法

GLPG-0974の合成は、主要な中間体の調製から始まるいくつかのステップを伴います。合成経路には一般的に以下のステップが含まれます。

アゼチジン環の形成: これは、ベンゾ[b]チオフェン誘導体と適切なアゼチジン前駆体の反応を含みます。

カップリング反応: 次に、アゼチジン中間体をクロロベンジルアミン誘導体とカップリングします。

最終的な修飾: 最終生成物は、一連の精製および結晶化ステップを経て得られます.

GLPG-0974の工業生産方法は広く文書化されていませんが、大規模生産に最適化された同様の合成経路が含まれている可能性があります。

化学反応の分析

Chemical Stability Profile

GLPG0974 exhibits robust stability under physiological conditions:

| Parameter | Value | Source |

|---|---|---|

| PBS (pH 7.4, 37°C, 10 d) | >95% remaining | |

| Mouse liver microsomes | Low clearance (92% stability) | |

| Plasma protein binding | 98.5% (human) |

Key stability observations:

- Ester hydrolysis resistance : The carboxylic acid group remains intact in biological matrices, avoiding undesired prodrug activation .

- Azetidine ring stability : No degradation observed under oxidative or hydrolytic stress .

Radioligand Binding Kinetics

[3H]this compound serves as a tool compound for studying FFA2 interactions:

| Parameter | Value (hFFA2) | Value (Lys65Ala mutant) |

|---|---|---|

| Dissociation constant (Kd) | 7.3 ± 0.4 nM | 67 ± 9 nM |

| Association rate (kon) | 1.2 × 10^8 M⁻¹·min⁻¹ | N/A |

| Dissociation rate (koff) | 0.08 min⁻¹ | 0.15 min⁻¹ |

Mutagenesis studies reveal Lys65 is critical for binding:

- Lys65Arg mutation : Abolishes [3H]this compound binding (Kd >60 nM) .

- Charge-assisted H-bond : Between azetidine carbonyl and Lys65 stabilizes receptor-ligand complex .

Allosteric Modulation Effects

This compound displays context-dependent pharmacological behavior:

Biochemical assays demonstrate:

- Biased signaling : this compound suppresses Gαi-mediated CD11b activation while potentiating Gαq-coupled calcium flux .

- Species selectivity : 10-fold lower affinity for murine FFA2 due to Arg65 substitution .

Metabolic Pathways

Phase I clinical trials identified key metabolic characteristics:

| Parameter | Value (400 mg dose) | Significance |

|---|---|---|

| Plasma t₁/₂ | 12–15 h | Suitable for QD dosing |

| Urinary excretion | <2% unchanged | Extensive hepatic metabolism |

| CYP inhibition | None (up to 10 μM) | Low drug-drug interaction risk |

Major metabolites result from:

科学的研究の応用

Chemistry: It is used as a tool compound to study the role of free fatty acid receptors in various chemical processes.

Biology: GLPG-0974 is used to investigate the biological functions of FFA2 receptors, particularly in the context of inflammation and immune response.

Medicine: This compound has shown promise in the treatment of inflammatory diseases by inhibiting neutrophil migration.

作用機序

GLPG-0974は、遊離脂肪酸受容体2(FFA2)を拮抗することによりその効果を発揮します。この受容体は、短鎖脂肪酸によって活性化され、短鎖脂肪酸は食物繊維の消化産物です。FFA2を阻害することにより、GLPG-0974は好中球の移動を減らし、炎症反応を調節します。 関与する分子標的と経路には、ヒト全血におけるCD11b活性化特異的エピトープ発現の阻害が含まれます .

類似の化合物との比較

GLPG-0974は、FFA2アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

FFA3アンタゴニスト: これらの化合物は、遊離脂肪酸受容体3(FFA3)を標的としますが、GLPG-0974とは異なる選択性プロファイルを持っています。

その他のFFA2アンタゴニスト: 他のFFA2アンタゴニストもありますが、GLPG-0974は受容体に対する高い親和性と特異性によって際立っています.

類似化合物との比較

GLPG-0974 is unique in its high selectivity and potency as an FFA2 antagonist. Similar compounds include:

FFA3 antagonists: These compounds target the free fatty acid receptor 3 (FFA3) but have different selectivity profiles compared to GLPG-0974.

Other FFA2 antagonists: While there are other FFA2 antagonists, GLPG-0974 stands out due to its high affinity and specificity for the receptor.

生物活性

GLPG0974 is a novel compound developed by Galapagos NV, primarily targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound has garnered attention for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly ulcerative colitis. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and clinical findings.

This compound functions as a potent and selective antagonist of FFA2. This receptor is activated by short-chain fatty acids (SCFAs) and plays a significant role in mediating neutrophil activation and migration during inflammatory responses. By inhibiting FFA2, this compound aims to reduce the excessive migration of neutrophils to inflamed tissues, thereby mitigating tissue damage and inflammation associated with conditions like ulcerative colitis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated through multiple clinical trials. Key findings include:

- Safety and Tolerability : In Phase 1 trials involving healthy subjects, this compound was well tolerated at doses up to 400 mg daily. No significant adverse effects were reported, indicating a favorable safety profile for further clinical development .

- Pharmacokinetics : The compound demonstrated dose-proportional exposure and a substantial inhibition of neutrophil activation in response to SCFAs. The pharmacokinetic analysis revealed a peak plasma concentration () that was directly observed, with a terminal elimination half-life conducive for therapeutic use .

Phase 2A Study in Ulcerative Colitis

A pivotal Phase 2A clinical trial was initiated to assess the efficacy of this compound in patients with mild to moderate ulcerative colitis. The study design included:

- Participants : 45 patients were randomized to receive either 200 mg of this compound twice daily or a placebo over four weeks.

- Primary Objectives : The trial aimed to evaluate the efficacy of this compound on clinical endpoints, safety, tolerability, and effects on selected biomarkers related to inflammation .

Despite initial optimism based on preclinical data, results from this study indicated that this compound did not meet the predefined efficacy endpoints for treating ulcerative colitis, leading to the termination of its further development in this indication .

In Vitro and In Vivo Studies

Research has shown that this compound effectively inhibits neutrophil chemotaxis in vitro. This activity was confirmed through assays measuring the expression of CD11b on neutrophils stimulated with SCFAs. Notably:

- Binding Affinity : this compound displayed high affinity for human FFA2 (K_d = 7.3 ± 0.4 nM) but showed reduced potency against rodent orthologs, highlighting species-specific interactions that complicate preclinical modeling .

- Biased Signaling : Recent studies suggest that this compound may not only act as an antagonist but could also function as a positive modulator under certain conditions, potentially altering the signaling pathways activated by FFA2 .

Summary Table of Key Findings

| Parameter | Description |

|---|---|

| Target | Free Fatty Acid Receptor 2 (FFA2) |

| Mechanism | Antagonist reducing neutrophil migration |

| Phase 1 Safety | Well tolerated up to 400 mg/day |

| Phase 2A Efficacy | Did not meet efficacy endpoints in ulcerative colitis |

| Binding Affinity (K_d) | 7.3 ± 0.4 nM for human FFA2 |

| Potential Modulation Effects | May act as a positive modulator under specific conditions |

特性

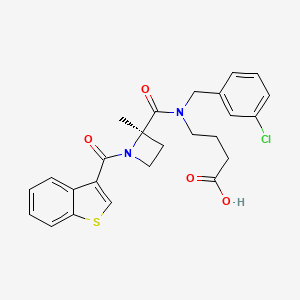

IUPAC Name |

4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKMQHJHDHPBE-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391076-61-1 | |

| Record name | GLPG-0974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-0974 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-0974 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。